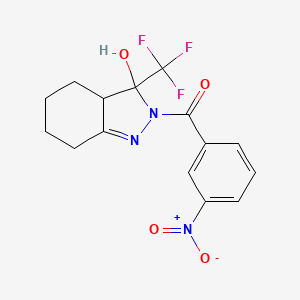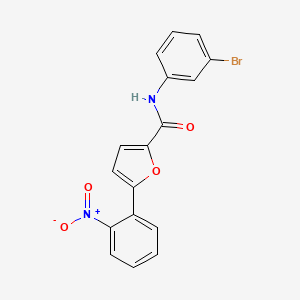
4-(1-adamantyl)-N-ethyl-1,3-thiazol-2-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-adamantyl)-N-ethyl-1,3-thiazol-2-amine hydrochloride, also known as AET, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. AET is a thiazole derivative that has been found to exhibit a wide range of biological activities, including antiviral, antitumor, and anti-inflammatory effects.
作用機序
The exact mechanism of action of 4-(1-adamantyl)-N-ethyl-1,3-thiazol-2-amine hydrochloride is not fully understood, but it is believed to act by inhibiting viral replication and inducing apoptosis in cancer cells. 4-(1-adamantyl)-N-ethyl-1,3-thiazol-2-amine hydrochloride has also been found to modulate the immune response, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
4-(1-adamantyl)-N-ethyl-1,3-thiazol-2-amine hydrochloride has been found to have a range of biochemical and physiological effects. 4-(1-adamantyl)-N-ethyl-1,3-thiazol-2-amine hydrochloride has been found to inhibit the activity of viral enzymes, which prevents viral replication. 4-(1-adamantyl)-N-ethyl-1,3-thiazol-2-amine hydrochloride has also been found to induce apoptosis in cancer cells, which leads to their death. Additionally, 4-(1-adamantyl)-N-ethyl-1,3-thiazol-2-amine hydrochloride has been found to modulate the immune response, which may contribute to its anti-inflammatory effects.
実験室実験の利点と制限
One advantage of using 4-(1-adamantyl)-N-ethyl-1,3-thiazol-2-amine hydrochloride in lab experiments is its broad range of biological activities, which makes it a potential candidate for the development of new therapeutics. Additionally, 4-(1-adamantyl)-N-ethyl-1,3-thiazol-2-amine hydrochloride has been found to exhibit low toxicity in animal studies, which makes it a safer alternative to other compounds. However, one limitation of using 4-(1-adamantyl)-N-ethyl-1,3-thiazol-2-amine hydrochloride in lab experiments is its complex synthesis process, which requires specialized equipment and expertise.
将来の方向性
There are several future directions for the research on 4-(1-adamantyl)-N-ethyl-1,3-thiazol-2-amine hydrochloride. One potential direction is the development of 4-(1-adamantyl)-N-ethyl-1,3-thiazol-2-amine hydrochloride-based therapeutics for the treatment of viral infections, cancer, and inflammatory diseases. Another potential direction is the investigation of the mechanism of action of 4-(1-adamantyl)-N-ethyl-1,3-thiazol-2-amine hydrochloride, which could lead to the development of more effective treatments. Additionally, further studies are needed to determine the optimal dosage and administration of 4-(1-adamantyl)-N-ethyl-1,3-thiazol-2-amine hydrochloride for therapeutic use.
合成法
4-(1-adamantyl)-N-ethyl-1,3-thiazol-2-amine hydrochloride can be synthesized through a multi-step process involving the reaction of 1-adamantylamine with ethyl isothiocyanate, followed by the addition of hydrogen chloride to form the hydrochloride salt of 4-(1-adamantyl)-N-ethyl-1,3-thiazol-2-amine hydrochloride. The synthesis of 4-(1-adamantyl)-N-ethyl-1,3-thiazol-2-amine hydrochloride is a complex process that requires specialized equipment and expertise.
科学的研究の応用
4-(1-adamantyl)-N-ethyl-1,3-thiazol-2-amine hydrochloride has been the subject of numerous scientific studies due to its potential therapeutic applications. 4-(1-adamantyl)-N-ethyl-1,3-thiazol-2-amine hydrochloride has been found to exhibit antiviral activity against a range of viruses, including influenza A and B viruses, herpes simplex virus, and human immunodeficiency virus (HIV). 4-(1-adamantyl)-N-ethyl-1,3-thiazol-2-amine hydrochloride has also been found to exhibit antitumor activity against several types of cancer cells, including breast cancer, lung cancer, and prostate cancer. Additionally, 4-(1-adamantyl)-N-ethyl-1,3-thiazol-2-amine hydrochloride has been found to exhibit anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
4-(1-adamantyl)-N-ethyl-1,3-thiazol-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2S.ClH/c1-2-16-14-17-13(9-18-14)15-6-10-3-11(7-15)5-12(4-10)8-15;/h9-12H,2-8H2,1H3,(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZASUJXCQVMVRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=CS1)C23CC4CC(C2)CC(C4)C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-4-methylbenzoic acid](/img/structure/B5178952.png)
![N-[(9H-fluoren-2-ylamino)carbonothioyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B5178956.png)
![4-[(2-methyl-1-piperidinyl)sulfonyl]-N-(4-nitrophenyl)benzamide](/img/structure/B5178963.png)

![N-(2,4-dichlorophenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea](/img/structure/B5178973.png)
![4-(7,7-dimethyl-9,11-dioxo-6,7,8,9,10,11-hexahydro-5H-indeno[1,2-b]quinolin-10-yl)phenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate](/img/structure/B5178979.png)
![6-benzyl-2-(3,4-dichlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B5178987.png)

![1-{1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5179007.png)
![1-{3-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]phenyl}ethanone](/img/structure/B5179014.png)

![N,N'-[(4-fluorophenyl)methylene]bisacrylamide](/img/structure/B5179026.png)
![N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-bromobenzamide](/img/structure/B5179041.png)
